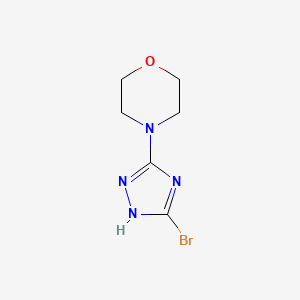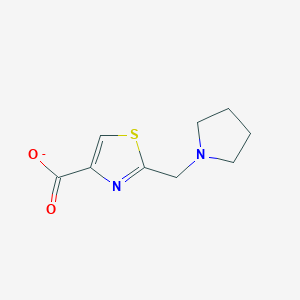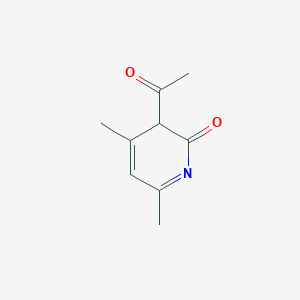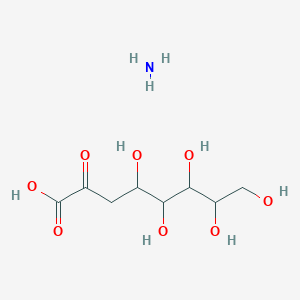![molecular formula C13H15NO4S2 B12347497 Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a chemical compound with a complex structure that includes a thienyl group, a sulfonyl group, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime typically involves the reaction of 1-(2-thienyl)ethanone with O-[(4-methylphenyl)sulfonyl]hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thienyl group.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the thienyl and sulfonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-thienyl)-: A simpler analog without the sulfonyl and oxime groups.
Ethanone, 1-(4-methylphenyl)-: Contains a methylphenyl group but lacks the thienyl and oxime groups.
Ethanone, 1-(4-methyl-2-thienyl)-: Similar structure but with a methyl group on the thienyl ring.
Uniqueness
Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime is unique due to the presence of both the thienyl and sulfonyl oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO4S2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(NE)-N-(1-thiophen-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3/b;7-5+ |
InChI-Schlüssel |
WWSOCDBPBQHGHH-QIHXQYKCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CS1 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


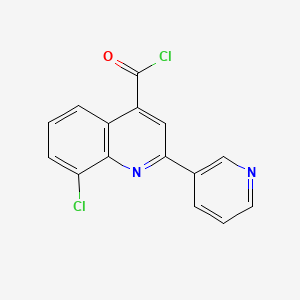
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
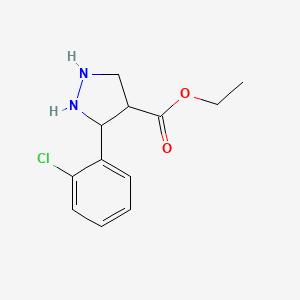
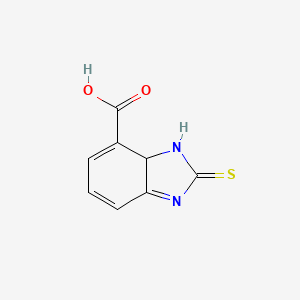

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)


